4-Amino-3-bromo-5-iodobenzonitrile
Overview
Description
4-Amino-3-bromo-5-iodobenzonitrile is a chemical compound with the molecular formula C₇H₄BrIN₂ and a molecular weight of 322.93 g/mol . This compound is characterized by the presence of amino, bromo, and iodo substituents on a benzonitrile core, making it a valuable intermediate in organic synthesis and various research applications.
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
It has been involved in reactions such as hydroamination-double hydroarylation for the synthesis of fused carbazoles, cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amide intermediates, asymmetric organocatalytic condensation and cycloaddition, and regioselective aryl c-h bond functionalization .
Result of Action
Given its use in proteomics research , it may have effects on protein synthesis or function, but further studies are needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-5-iodobenzonitrile typically involves the halogenation of a benzonitrile derivative followed by amination. One common method involves the reaction of this compound with ethynyl trimethylsilane in the presence of copper iodide and triethylamine under an inert atmosphere . The reaction mixture is stirred at room temperature for 24 hours, followed by purification through silica gel column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar halogenation and amination steps, optimized for large-scale synthesis. The use of palladium-catalyzed cross-coupling reactions may also be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-bromo-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and iodo groups can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Coupling Reactions: Palladium catalysts, such as bistriphenylphosphine palladium dichloride, are commonly used.
Cyclization Reactions: Cyclization can be achieved using bases like triethylamine and solvents like ethyl acetate.
Major Products Formed:
Substitution Reactions: Products include derivatives with different halogen or functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Cyclization Reactions: Products include fused heterocyclic compounds.
Scientific Research Applications
4-Amino-3-bromo-5-iodobenzonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of biochemical probes and molecular imaging agents.
Medicine: The compound is investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
4-Amino-3-iodobenzonitrile: Similar in structure but lacks the bromo substituent.
4-Amino-3-bromobenzonitrile: Similar in structure but lacks the iodo substituent.
2-Amino-5-bromo-3-iodobenzonitrile: Another halogenated benzonitrile with different substitution patterns.
Uniqueness: 4-Amino-3-bromo-5-iodobenzonitrile is unique due to the presence of both bromo and iodo substituents, which enhance its reactivity and versatility in organic synthesis. This combination of substituents allows for a broader range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
4-amino-3-bromo-5-iodobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCXPHSSIDEPDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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